molecular formula C12H17N3O7 B13404659 [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate

Cat. No.: B13404659
M. Wt: 315.28 g/mol
InChI Key: MKZJGETUNXHZRX-YTYCZEAOSA-N
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Description

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine .

Scientific Research Applications

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate
  • [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl] acetate
  • [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate

Uniqueness

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate stands out due to its azido group, which imparts unique reactivity and versatility in chemical synthesis and applications. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9-,10+,11+,12+/m0/s1

InChI Key

MKZJGETUNXHZRX-YTYCZEAOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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